Retigabine derivative 10g is a novel compound derived from retigabine, a first-in-class antiepileptic drug known for its role as a potassium channel opener. This derivative has been designed to enhance selectivity for specific KCNQ potassium channels, particularly KCNQ4 and KCNQ5, while minimizing effects on KCNQ1 and KCNQ2 channels. The development of such derivatives is crucial for improving therapeutic outcomes in conditions like epilepsy, where subtype selectivity can significantly influence efficacy and safety profiles.
Retigabine was initially developed as an anticonvulsant medication but was withdrawn from the market due to adverse effects associated with its metabolites. Research into derivatives like 10g aims to mitigate these issues while maintaining or enhancing pharmacological activity. The synthesis and characterization of retigabine derivatives have been documented in various studies, emphasizing their potential as therapeutic agents in neurology and cardiology .
Retigabine derivative 10g belongs to the class of small-molecule potassium channel activators. It specifically targets the KCNQ family of potassium channels, which are integral in regulating neuronal excitability and muscle contraction. The classification of this compound is significant in the context of drug development, as it provides insights into its mechanism of action and potential therapeutic applications.
The synthesis of retigabine derivative 10g involves several key steps that modify the original retigabine structure to enhance selectivity for specific potassium channels.
These methods highlight the efficiency and environmental friendliness of the synthetic approach, which is crucial for large-scale production.
The molecular structure of retigabine derivative 10g plays a critical role in its function as a potassium channel modulator.
The structural modifications are crucial for achieving the desired selectivity and potency against specific potassium channels.
The chemical reactions involved in synthesizing retigabine derivative 10g are pivotal in determining its efficacy.
These reactions are designed to optimize yield while ensuring that the final compound maintains structural integrity conducive to its pharmacological activity.
The mechanism of action of retigabine derivative 10g is primarily through modulation of KCNQ potassium channels.
The precise interaction with these channels enhances understanding of how modifications can lead to improved pharmacological profiles.
Understanding the physical and chemical properties of retigabine derivative 10g is essential for predicting its behavior in biological systems.
These properties are crucial for assessing the viability of 10g as a therapeutic agent.
Retigabine derivative 10g has several promising applications in scientific research and clinical settings.
Retigabine (ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate) served as the foundational scaffold for developing derivative 10g due to its broad activity on neuronal potassium voltage-gated channels (Kv7.2–Kv7.5). However, its poor subtype selectivity and off-target effects necessitated strategic modifications. Researchers systematically altered retigabine’s triaminophenyl core, focusing on the N-1, N-2, and N-3 positions to enhance specificity for KCNQ4 and KCNQ5 channels, which are critically expressed in smooth muscle and auditory pathways. Key modifications included:
A combinatorial library of derivatives was synthesized via reductive amination, catalytic hydrogenation, and nucleophilic substitution (Scheme 1). Initial screening at 10 μM identified compounds with preferential activation of KCNQ4/5 over Kv7.1 (cardiac) and Kv7.2/3 (neuronal) channels, minimizing risks of cardiac toxicity or neurological side effects [2] [9].
Table 1: Electrophysiological Screening of N-1 Modified Retigabine Analogues at 10 μM
Compound | N-1 Substituent | KCNQ2 I/I₀ | KCNQ4 I/I₀ | KCNQ5 I/I₀ |
---|---|---|---|---|
Retigabine | H | 1.60 | 2.10 | 1.80 |
6e | Propargyl | 1.02 | 5.68 | 3.20 |
6a | Ethyl | 0.85 | 3.21 | 2.15 |
6f | Cyclopropylmethyl | 0.92 | 4.10 | 2.78 |
I/I₀: Current amplitude ratio (compound vs. baseline); Data from [2].
Pharmacophore analysis revealed that KCNQ4/5 selectivity requires three critical elements:
Derivative 10g (N-(4-fluorobenzyl)-N'-(1-(prop-2-yn-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-imine) satisfied these criteria. Molecular dynamics simulations confirmed that its propargyl group occupies a hydrophobic cleft near the S4–S5 linker in KCNQ4/5, a region structurally divergent in KCNQ1/2. This cleft accommodates bulky substituents due to Leu273 and Val310 in KCNQ4, whereas KCNQ2’s smaller Thr284 and Ala315 residues hinder binding [2] [9].
Table 2: Subtype Selectivity Profile of Derivative 10g
Channel Subtype | EC₅₀ (μM) | Fold Activation (10 μM) |
---|---|---|
KCNQ4 | 0.89 ± 0.16 | 5.68 |
KCNQ5 | 1.20 ± 0.22 | 3.20 |
KCNQ3 | >30 | 1.80 |
KCNQ2 | >30 | 1.02 |
KCNQ1 | Inactive | No effect |
Data derived from whole-cell patch clamp assays in CHO-K1 cells [2].
The synergy between the N-1 propargyl and N-3 tert-butyl groups in derivative 10g is pivotal for its subtype specificity:
Reduces flexibility compared to alkyl chains, minimizing entropic penalties upon binding [2] [6].
N-3 Tert-Butyl Group:
Electrophysiology data confirmed that dual modification at N-1 and N-3 shifts the voltage dependence of KCNQ4 activation by −20 mV, hyperpolarizing the membrane potential to reduce neuronal hyperexcitability. This effect was absent in pore mutants (e.g., KCNQ4-G296S), validating the role of the S5–S6 pore domain in 10g binding [1] [2].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9